(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride
Overview
Description
Synthesis Analysis
There is a paper that describes a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis was carried out using an amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxylate, has been reported . The InChI code for this compound is 1S/C10H15N3O2/c1-3-15-10 (14)9-7-6-11-5-4-8 (7)13 (2)12-9/h11H,3-6H2,1-2H3 .Scientific Research Applications
NOP Receptor Antagonism and Therapeutic Potential
One study discusses LY2940094, a potent and selective antagonist of the nociceptin opioid peptide receptor (NOP), highlighting its therapeutic potential for conditions like obesity, eating disorders, and depression. The research demonstrates the compound's ability to achieve near-complete NOP receptor occupancy in both rats and humans, indicating its potential for clinical efficacy in treating these conditions. This study underscores the importance of NOP antagonism in therapeutic applications and provides a basis for further research into related compounds (Raddad et al., 2016).
Antidote for Toxic Alcohol Poisoning
Several studies discuss the application of 4-methylpyrazole (a compound similar to the one ) as an antidote for methanol and ethylene glycol poisoning. These substances are potent inhibitors of alcohol dehydrogenase, preventing the metabolism of toxic alcohols into harmful metabolites. The effectiveness of such treatments in various cases, including pediatric poisonings, has been documented, showcasing the significant role these compounds play in clinical toxicology and emergency medicine. These findings illustrate the compound's critical role in managing toxic alcohol ingestions, preventing metabolic acidosis, and improving patient outcomes (Jacobsen et al., 1996; Ghannoum et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12;;/h10,13H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWIFCFGCITOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.